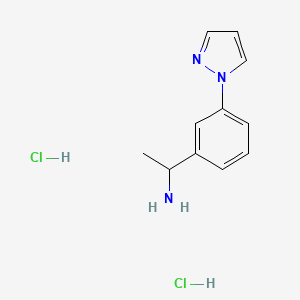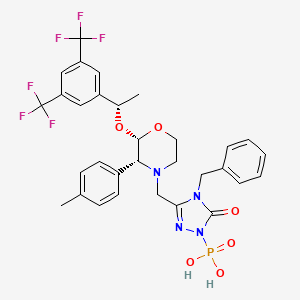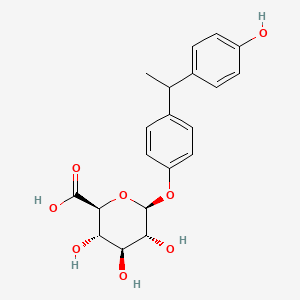
(5-Methyl-2-nitrophenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a 5-methyl-2-nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-nitrophenyl)phosphonic acid typically involves the reaction of 5-methyl-2-nitroaniline with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction conditions often include:
Temperature: Controlled to avoid decomposition.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalysts: Lewis acids may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities.
Continuous flow systems: For efficient production.
Purification steps: Including crystallization and filtration to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: (5-Methyl-2-nitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form phosphonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including hydrogen gas with a palladium catalyst or sodium borohydride.
Solvents: Polar solvents like ethanol or water are often used.
Major Products:
Oxidation products: Phosphonic acid derivatives.
Reduction products: Amino derivatives of the original compound.
Substitution products: Various substituted phosphonic acids.
Aplicaciones Científicas De Investigación
(5-Methyl-2-nitrophenyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of corrosion inhibitors and flame retardants.
Mecanismo De Acción
The mechanism of action of (5-Methyl-2-nitrophenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid group can chelate metal ions, inhibiting their catalytic activity. Additionally, the nitro group can undergo redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
(2-Amino-5-methylphenyl)phosphonic acid: Similar structure but with an amino group instead of a nitro group.
(5-Chloro-2-nitrophenyl)phosphonic acid: Contains a chlorine atom, affecting its reactivity and applications.
Uniqueness: (5-Methyl-2-nitrophenyl)phosphonic acid is unique due to the combination of its nitro and phosphonic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(5-methyl-2-nitrophenyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c1-5-2-3-6(8(9)10)7(4-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKUXZNZPRWWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)



![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)


![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)


![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)


